Nandrolone undecylate
Overview
Description
Nandrolone undecylate, also known as nandrolone undecanoate, is an androgen and anabolic steroid medication. It is a nandrolone ester and is sold under brand names such as Dynabolon, Dynabolin, and Psychobolan. This compound was developed in the 1960s and was previously marketed in several countries including France, Germany, Italy, and Monaco. it has since been discontinued and is no longer available . This compound is primarily used for its anabolic properties, which promote muscle growth and increase red blood cell production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandrolone undecylate is synthesized by esterification of nandrolone with undecanoic acid. The process involves the reaction of nandrolone with undecanoic acid in the presence of a suitable catalyst and solvent. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Nandrolone undecylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the undecanoate ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted nandrolone derivatives.
Scientific Research Applications
Nandrolone undecylate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Studied for its effects on muscle growth, bone density, and red blood cell production.
Medicine: Investigated for its potential in treating conditions such as anemia, osteoporosis, and muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Nandrolone undecylate exerts its effects by binding to androgen receptors in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements. This binding regulates the transcription of genes involved in protein synthesis, leading to increased muscle mass and red blood cell production. This compound also has a high affinity for androgen receptors, which contributes to its potent anabolic effects .
Comparison with Similar Compounds
Nandrolone decanoate: Another nandrolone ester with similar anabolic properties but a different ester chain length.
Nandrolone phenylpropionate: A shorter-acting nandrolone ester with a faster onset of action.
Testosterone cypionate: An anabolic steroid with both androgenic and anabolic effects, commonly used in testosterone replacement therapy
Uniqueness of Nandrolone Undecylate: this compound is unique due to its long ester chain, which provides a prolonged duration of action. This allows for less frequent dosing compared to other nandrolone esters. Additionally, this compound has a favorable anabolic-to-androgenic ratio, making it suitable for use in both men and women with fewer androgenic side effects .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAWEGTURLYKP-MVTMSODMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006644 | |
Record name | Nandrolone undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862-89-5 | |
Record name | Nandrolone undecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nandrolone undecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nandrolone undecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17β-hydroxyestr-4-en-3-one 17-undecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NANDROLONE UNDECYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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